(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid is a chiral amino acid derivative that features a pyridine ring substituted with a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-chloropyridine as a starting material, which undergoes a series of reactions including halogenation, amination, and coupling with a suitable amino acid precursor .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein synthesis.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives with substituted pyridine rings, such as:
- 2-Amino-3-chloropyridine
- 2-Amino-3-(2-chloropyridin-3-yl)propanoic acid
- 2-Amino-3-(4-chloropyridin-2-yl)propanoic acid .
Uniqueness
What sets (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid apart is its specific substitution pattern and chiral center, which can confer unique biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
UELOUCAXPFVTGZ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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